Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of a β-keto ester with hydrazine hydrate to form the pyrazole ring. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the pyrazole derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Esterification: The final step involves the esterification of the pyrazole derivative with methanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Methyl-5-nitrophenol: Another nitrophenyl derivative with different chemical properties.
Uniqueness
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving the condensation of 2-nitrophenyl hydrazine with an appropriate acylating agent. The resulting structure features a pyrazole ring, which is known for its ability to interact with various biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, this compound has shown activity against several cancer cell lines:
Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 15.8 | Induction of apoptosis |
Liver Cancer | HepG2 | 12.5 | Inhibition of cell proliferation |
Colorectal Cancer | HT-29 | 18.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
2. Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects. It has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which have been investigated in vitro and in vivo. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:
Study Type | Result |
---|---|
In vitro | Significant reduction in cytokine levels at 10 µM |
In vivo (mouse model) | Decreased paw edema in carrageenan-induced inflammation model |
This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published by ACS Omega, a series of pyrazole derivatives were tested for their anticancer activity against various cell lines. This compound was among the most potent compounds identified, particularly against breast and liver cancer cells .
Case Study 2: Antibacterial Testing
A comprehensive evaluation of the compound's antibacterial properties was conducted using standard disk diffusion methods. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential .
Properties
Molecular Formula |
C13H13N3O5 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O5/c1-8-9(7-12(17)21-2)13(18)15(14-8)10-5-3-4-6-11(10)16(19)20/h3-6,14H,7H2,1-2H3 |
InChI Key |
TWXNUKZGCDOYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-])CC(=O)OC |
Origin of Product |
United States |
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